molecular formula C10H12BrFO2 B14758435 5-Bromo-2-ethoxy-1-fluoro-3-(methoxymethyl)benzene

5-Bromo-2-ethoxy-1-fluoro-3-(methoxymethyl)benzene

Cat. No.: B14758435
M. Wt: 263.10 g/mol
InChI Key: ZCTVYELPBNLOKB-UHFFFAOYSA-N
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Description

5-Bromo-2-ethoxy-1-fluoro-3-(methoxymethyl)benzene is an organic compound with the molecular formula C10H12BrFO2 It is a derivative of benzene, featuring bromine, ethoxy, fluoro, and methoxymethyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-ethoxy-1-fluoro-3-(methoxymethyl)benzene typically involves multi-step organic reactions. One common method includes electrophilic aromatic substitution reactions, where bromine, ethoxy, and fluoro groups are introduced to the benzene ring through specific reagents and catalysts . The methoxymethyl group can be added via a nucleophilic substitution reaction using methoxymethyl chloride under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized for temperature, pressure, and catalyst concentration to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-ethoxy-1-fluoro-3-(methoxymethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide yields 5-methoxy-2-ethoxy-1-fluoro-3-(methoxymethyl)benzene .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Bromo-2-ethoxy-1-fluoro-3-(methoxymethyl)benzene involves its interaction with specific molecular targets. In electrophilic aromatic substitution reactions, the compound forms a positively charged benzenonium intermediate, which then undergoes further reactions to yield the final product . The pathways involved depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-ethoxy-1-fluoro-3-(methoxymethyl)benzene is unique due to the combination of its substituents, which confer distinct chemical properties and reactivity. This makes it valuable in specific synthetic applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C10H12BrFO2

Molecular Weight

263.10 g/mol

IUPAC Name

5-bromo-2-ethoxy-1-fluoro-3-(methoxymethyl)benzene

InChI

InChI=1S/C10H12BrFO2/c1-3-14-10-7(6-13-2)4-8(11)5-9(10)12/h4-5H,3,6H2,1-2H3

InChI Key

ZCTVYELPBNLOKB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1F)Br)COC

Origin of Product

United States

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